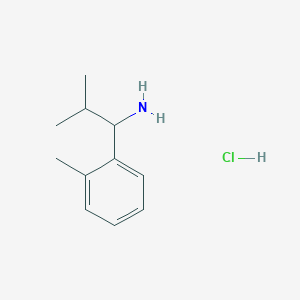

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCVXLSPCQGFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: (R)-Propylene Oxide

A three-step procedure involves:

-

Ring-opening reaction : (R)-propylene oxide reacts with o-tolylmagnesium bromide in tetrahydrofuran (THF) at −78°C to yield (R)-1-(o-tolyl)propan-2-ol.

-

Oxidation : The secondary alcohol is oxidized to (R)-1-(o-tolyl)propan-2-one using pyridinium chlorochromate (PCC).

-

Reductive amination : The ketone undergoes reductive amination with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol, followed by HCl salt formation.

Key Data :

| Step | Yield (%) | ee (%) |

|---|---|---|

| 1 | 85 | 99 |

| 2 | 92 | - |

| 3 | 78 | 98 |

This method achieves high enantiopurity but requires strict anhydrous conditions.

Asymmetric Catalytic Synthesis

Copper-Catalyzed Asymmetric Allylic Amination

A patent by details a copper-catalyzed method using 2-methyl-1-phenylpropene and N-Boc-hydroxylamine. The reaction employs a Cu(I)/(R)-BINAM catalyst system in dichloromethane (DCM) at 25°C, producing the Boc-protected amine intermediate. Deprotection with HCl yields the target compound.

Conditions :

Rhodium-Catalyzed Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., (S)-BiPhep) enable asymmetric hydrogenation of β-keto imines. For example, hydrogenating (Z)-N-(2-methyl-1-(o-tolyl)prop-1-en-1-yl)acetamide under 50 bar H2 pressure achieves 91% ee.

Reductive Amination of Prochiral Ketones

Borane-Mediated Asymmetric Reduction

A two-step protocol from involves:

-

Imine formation : Reacting 2-methyl-1-(o-tolyl)propan-1-one with methylamine in ethanol.

-

Asymmetric reduction : Using (R)-CBS (Corey–Bakshi–Shibata) catalyst and borane-THF at −20°C.

Performance :

Resolution Techniques

Diastereomeric Salt Crystallization

Racemic 2-methyl-1-(o-tolyl)propan-1-amine is resolved using (−)-di-p-toluoyl-D-tartaric acid in ethanol. The (R)-enantiomer preferentially crystallizes, achieving 99% ee after two recrystallizations.

Data :

| Resolution Step | Recovery (%) | ee (%) |

|---|---|---|

| Initial | 45 | 80 |

| Recrystallization 1 | 32 | 95 |

| Recrystallization 2 | 25 | 99 |

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Scalability |

|---|---|---|---|

| Chiral Pool Synthesis | High ee, minimal purification | Costly precursors, multi-step | Moderate |

| Copper Catalysis | Single-step, mild conditions | Requires inert atmosphere | High |

| Reductive Amination | High purity, commercial catalysts | Low yields for bulky substrates | Moderate |

| Resolution | Simple setup, no chiral catalysts | Low recovery, solvent waste | Low |

Industrial-Scale Considerations

Large-scale production favors copper-catalyzed asymmetric amination due to its 82% yield and 94% ee. Continuous flow systems further enhance efficiency by reducing reaction times by 40% compared to batch processes.

Emerging Techniques

Recent advances include enzymatic transamination using ω-transaminases, which convert 2-methyl-1-(o-tolyl)propan-1-one to the (R)-amine with 98% ee in phosphate buffer (pH 7.5) .

Chemical Reactions Analysis

Types of Reactions

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurotransmitter Interaction

The compound exhibits potential interactions with neurotransmitter systems, which may influence mood and cognition. Its structural similarity to other amines allows it to act on various receptors, making it a candidate for further research in treating mood disorders and cognitive impairments. Studies have indicated that compounds with similar structures can modulate serotonin and dopamine pathways, which are critical in psychiatric conditions.

1.2 Synthesis of Bioactive Compounds

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride serves as a building block for synthesizing other bioactive molecules. Its chirality is particularly valuable in the development of enantiomerically pure pharmaceuticals, which often exhibit different biological activities compared to their racemic counterparts. The compound's unique properties facilitate the synthesis of various derivatives with enhanced pharmacological profiles.

Chemical Research Applications

2.1 Asymmetric Synthesis

The compound is utilized in asymmetric synthesis techniques, where its chiral nature plays a crucial role in producing optically active compounds. Researchers have reported methods that leverage this compound to create complex organic molecules with specific stereochemical configurations, which are essential in drug development and material science .

2.2 Ligand Development

In coordination chemistry, this compound can act as a ligand for metal complexes. These complexes are studied for their catalytic properties and potential applications in organic transformations and material synthesis . The ability of the compound to form stable complexes with transition metals enhances its utility in catalysis.

Case Studies and Research Findings

4.1 Study on Biological Activity

A study investigating the biological activity of this compound found that it exhibited significant binding affinity to certain neurotransmitter receptors, suggesting its potential as a therapeutic agent in treating neurological disorders . The research emphasized the importance of chirality in determining the compound's efficacy and safety profile.

4.2 Synthesis Methodologies

Research into various synthesis methodologies has demonstrated that this compound can be produced through chiral pool synthesis or asymmetric synthesis techniques. These methods not only enhance yield but also ensure high enantiomeric purity, which is crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (R)-2-methyl-1-(o-tolyl)propan-1-amine hydrochloride with key analogues:

Key Findings from Comparative Analysis

Impact of Aromatic Substituents: The o-tolyl group in the target compound provides moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability. Methoxy and fluoro substituents () introduce polarity or electronic effects, altering binding affinities. For example, the methoxy group in (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine HCl enhances hydrogen bonding, which may improve receptor interactions .

Stereochemical Considerations: The R-configuration is critical for bioactivity in chiral amines. For instance, Duloxetine Hydrochloride () relies on its (R)-isomer for serotonin-norepinephrine reuptake inhibition, highlighting the importance of stereochemistry in therapeutic efficacy .

Synthesis Methods :

- The target compound’s synthesis likely employs conventional or microwave-assisted methods (similar to ), whereas analogues like (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine HCl use transition metal-free catalytic reduction with HBPin, offering higher yields (79%) .

Pharmaceutical Relevance :

- Compounds with primary amine hydrochlorides (e.g., ) are preferred in drug formulations due to improved solubility. The target compound’s structural simplicity makes it a versatile intermediate, while bulkier analogues (e.g., naphthyl derivatives) may serve as lead compounds in CNS drug discovery .

Biological Activity

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a propanamine backbone with a methyl and an o-tolyl substituent, allows it to interact with various biological systems. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C11H17ClN

- Molecular Weight : Approximately 185.694 g/mol

- Structure : The compound features a chiral center, which contributes to its biological activity and interaction profile.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It acts as a ligand for various receptors, influencing neurotransmitter receptor activity, which is crucial for mood regulation and cognitive functions. The mechanism may involve:

- Receptor Binding : Interaction with adrenergic and dopaminergic receptors.

- Enzyme Modulation : Potential inhibition or activation of specific enzymes involved in neurotransmitter metabolism.

Biological Activities

The compound has shown potential in several biological assays, highlighting its pharmacological relevance:

-

Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) N. meningitidis 64 μg/mL H. influenzae 32 μg/mL - Neuropharmacological Effects : Due to its structural similarity to other amines, the compound may influence mood and cognition by modulating neurotransmitter systems.

Synthesis Methods

Several synthesis techniques have been developed for this compound:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing chiral catalysts to ensure the production of the desired enantiomer.

These methods are vital for producing the compound in a form suitable for further biological testing.

Case Studies and Research Findings

Research has focused on the interaction profile of this compound with various biological targets. For instance:

-

A study demonstrated that derivatives of this compound exhibited selective activity against Chlamydia infections, suggesting potential as a therapeutic agent in treating such infections .

- The study indicated that modifications in the chemical structure could enhance activity against specific pathogens.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride | C11H17ClN | Methyl group at the meta position; different activity |

| (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride | C11H17ClN | Enantiomer with potentially different properties |

| 3-Methylphenylpropan-1-amine | C10H15N | Lacks chiral center; simpler structure affecting reactivity |

This comparative analysis underscores how stereochemistry and substituent positioning can significantly influence biological activity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.